molecular formula C17H14F3N7O2 B6588047 2-(4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)pyrazine CAS No. 1235241-45-8

2-(4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)pyrazine

Cat. No. B6588047
CAS RN: 1235241-45-8
M. Wt: 405.3 g/mol
InChI Key: XWJZTSXKKFRLJE-UHFFFAOYSA-N
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Description

This compound is a novel derivative of pyrazine . Pyrazine is an important class of six-membered nitrogen-based heterocycles, which are well known for their utility in rational drug design . This compound has been designed and synthesized for its potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of this compound involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . All the target compounds were synthesized in excellent yields under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is derived from pyrazine, which is a six-membered ring containing two nitrogen atoms . The compound also contains a trifluoromethyl group, an oxadiazol group, and a piperazine carbonyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the treatment of a triazolo pyrazine derivative with isocyanates . Further chemical reactions may be involved in the formation of the final compound, but specific details are not provided in the available literature .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available literature .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further testing and development for its potential anti-tubercular activity. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

pyrazin-2-yl-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N7O2/c18-17(19,20)16-24-14(25-29-16)11-1-2-13(23-9-11)26-5-7-27(8-6-26)15(28)12-10-21-3-4-22-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJZTSXKKFRLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)pyrazine

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